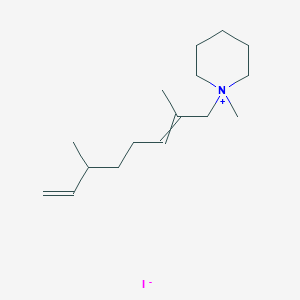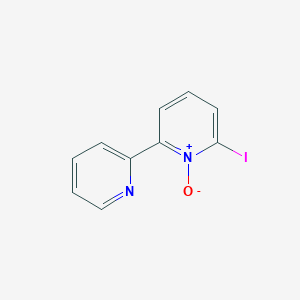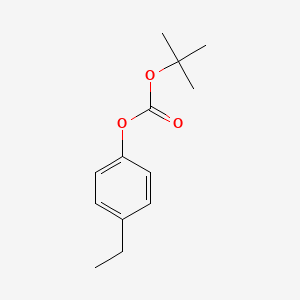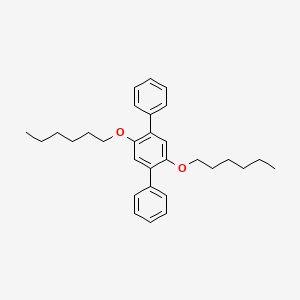![molecular formula C17H18N2O B14240429 (1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide CAS No. 381690-01-3](/img/structure/B14240429.png)
(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylprop-2-enimidamide group, and a Z-configuration double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzylamine with cinnamaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imidamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond and other reducible groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated hydrocarbons or alcohols.
科学的研究の応用
Chemistry
In chemistry, (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its efficacy and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (1Z)-2-Hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one
- 2-Methoxyphenyl isocyanate
- 4-bromo-2-[(1Z)-({2-[(4-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-propoxybenzoate
Uniqueness
Compared to similar compounds, (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide stands out due to its specific structural features, such as the Z-configuration double bond and the presence of both methoxyphenyl and phenylprop-2-enimidamide groups
特性
CAS番号 |
381690-01-3 |
|---|---|
分子式 |
C17H18N2O |
分子量 |
266.34 g/mol |
IUPAC名 |
N'-[(2-methoxyphenyl)methyl]-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C17H18N2O/c1-20-16-10-6-5-9-15(16)13-19-17(18)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H2,18,19) |
InChIキー |
YYJKWRHOJBQQMG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CN=C(C=CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
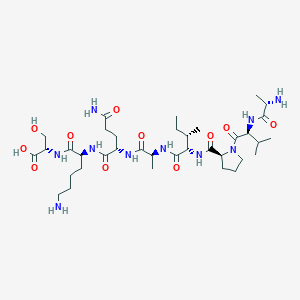
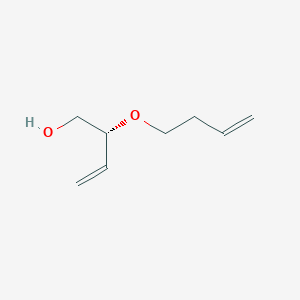
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
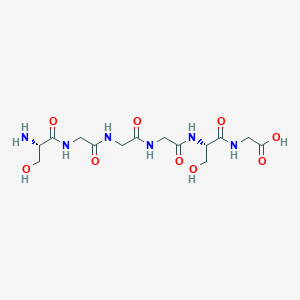
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)

